Cas no 94-25-7 (Butamben)

Butamben (butyl 4-aminobenzoate) can relieve pain for a long time without impairing motor function or other sensory functions
Butamben structure
Butamben structure
Butamben
94-25-7
C11H15NO2
193.242303133011
MFCD00017112
34738
2482

Butamben Properties

Names and Identifiers

    • Butyl 4-aminobenzoate
    • p-aminobenzoic acid butyl ester
    • 4-AMINOBENZOIC ACID N-BUTYL ESTER
    • Butamben
    • butesin
    • butyl para-aminobenzoate
    • Butyl 4-Aminobenzoate (Butamben)
    • n-Butyl 4-aminobenzoate
    • Butyl 4-​Aminobenzoate (Butamben)
    • Butesine
    • Butoform
    • Butyl aminobenzoate
    • butyl ester of p-aminobenzoic acid
    • Butylcaine
    • p-amino-benzoic acid butyl ester
    • Planoform
    • Scuroform
    • 4-Aminobenzoic Acid Butyl Ester
    • Benzoicacid, p-amino-, butyl ester (6CI,7CI,8CI)
    • 4-(Butoxycarbonyl)aniline
    • Benzoic acid, 4-amino-,butyl ester
    • Butambene
    • Butsein
    • Butyl Keloform
    • Butylp-aminobenzoate
    • Hemoride
    • NSC 128464
    • Scuroforme
    • n-Butyl p-aminobenzoate
    • p-Aminobenzoic acid n-butyl ester
    • p-Aminobenzoicacid butyl ester
    • BUTYL P-AMINOBENZOATE
    • Benzoic acid, 4-amino-, butyl ester
    • n-Butyl-p-aminobenzoate
    • Benzoic acid, p-amino-, butyl ester
    • Butyl PABA
    • 4-amino butylbenzoate
    • p-Aminobenzoic acid,
    • Benzoic acid, p-amino-, butyl ester (6CI, 7CI, 8CI)
    • Butyl 4-aminobenzoate,99%
    • +Expand
    • MFCD00017112
    • IUWVALYLNVXWKX-UHFFFAOYSA-N
    • 1S/C11H15NO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8,12H2,1H3
    • O=C(C1C=CC(N)=CC=1)OCCCC

Computed Properties

  • 193.11000
  • 1
  • 3
  • 5
  • 193.110279
  • 14
  • 174
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.9
  • 3
  • 0
  • 52.3

Experimental Properties

  • 2.80690
  • 52.32000
  • 1512
  • 1.5480 (estimate)
  • Very slightly soluble in water.
  • 174 °C/8 mmHg(lit.)
  • 57.0 to 61.0 deg-C
  • 184.6 °C
  • White crystalline powder. Tasteless. Boiling with water can make it decompose slowly.
  • Soluble in dilute acid, ethanol, chloroform, diethyl ether and fatty oil, 1g of product can be dissolved in about 7L of water.
  • Light Sensitive
  • 1.0945 (rough estimate)

Butamben Security Information

  • GHS07 GHS07
  • DG1530000
  • 3
  • S26-S36/37
  • R36/37/38; R43
  • Xi Xi
  • NONH for all modes of transport
  • H315,H317,H319,H335
  • P261,P280,P305+P351+P338
  • warning
  • Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • R36/37/38;R43
  • Warning
  • Yes

Butamben Customs Data

  • 2922499990
  • China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Butamben Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003L7M-250mg
Butyl 4-aminobenzoate
94-25-7 98%
250mg
$4.00 2024-04-19
A2B Chem LLC
AB66658-250mg
Butyl 4-aminobenzoate
94-25-7 98%
250mg
$4.00 2024-07-18
Aaron
AR003LFY-5g
Butyl 4-aminobenzoate
94-25-7 98%
5g
$4.00 2024-07-18
abcr
AB136079-100g
4-Aminobenzoic acid n-butyl ester, 99%; .
94-25-7 99%
100g
€86.20
Ambeed
A204115-250mg
Butyl 4-aminobenzoate
94-25-7 98%
250mg
$5.0
ChemScence
CS-4822-500mg
Butamben
94-25-7 ≥98.0%
500mg
$50.0 2022-04-26
Enamine
EN300-17938-0.05g
butyl 4-aminobenzoate
94-25-7 95%
0.05g
$19.0 2023-09-19
eNovation Chemicals LLC
D403258-1kg
Butyl 4-aminobenzoate
94-25-7 97%
1kg
$320 2022-06-08
Fluorochem
221937-25g
Butyl 4-aminobenzoate
94-25-7 95%
25g
£10.00 2022-03-01
Life Chemicals
F2190-0449-0.25g
Butyl 4-aminobenzoate
94-25-7 95%+
0.25g
$18.0 2023-09-06

Butamben Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 h, 40 psi, rt
Reference
Binding and Transport Properties of a Benzo[b]thiophene-Based Mono-(thio)urea Library
Moiteiro, Cristina ; Marques, Igor ; Ryder, William G. ; Cachatra, Vasco ; Carvalho, Silvia ; et al, European Journal of Organic Chemistry, 2022, 2022(3),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ;  2 h, 75 - 80 °C
Reference
Method of preparation of alkyl p-aminobenzoate
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  AV 17X8 Solvents: 1-Butanol ;  5 - 300 min, 1 atm, 40 °C
Reference
Hydrogenation of aromatic nitro compounds on palladium-containing anion-exchange resins
Abdullaev, M. G.; Gebekova, Z. G., Petroleum Chemistry, 2016, 56(2), 146-150

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe2O3) (lignin residue-derived carbon-supported) Solvents: Tetrahydrofuran ,  Water ;  18 h, 35 bar, 120 °C
Reference
Lignin Residue-Derived Carbon-Supported Nanoscale Iron Catalyst for the Selective Hydrogenation of Nitroarenes and Aromatic Aldehydes
Sarki, Naina ; Kumar, Raju; Singh, Baint; Ray, Anjan ; Naik, Ganesh; et al, ACS Omega, 2022, 7(23), 19804-19815

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 min, 155 °C; 155 °C → rt
1.2 2 h, 75 °C
Reference
The synthesis of [1,2,3]-triazole-based bent core liquid crystals via microwave-mediated 'Click Reaction' and their mesomorphic behaviour
Wang, Kunlun; Sprunt, Samuel; Twieg, Robert J., Liquid Crystals, 2019, 46(2), 257-271

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
Reference
Application of Pd/C-HCOONH4 reductive system in synthesis of benzocaine and its analogues
Zhang, Li; Jin, Xiao-ping; Gao, Hao-qi; Fang, Jiang-hua; Li, Rui-feng; et al, Ningbo Daxue Xuebao, 2013, 26(4), 61-64

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium (pine needle-derived char supported) Solvents: Water ;  24 h, 10 bar, 80 °C
Reference
Biorenewable carbon-supported Ru catalyst for N-alkylation of amines with alcohols and selective hydrogenation of nitroarenes
Goyal, Vishakha; Sarki, Naina; Poddar, Mukesh Kumar; Narani, Anand; Tripathi, Deependra; et al, New Journal of Chemistry, 2021, 45(32), 14687-14694

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Sodium amalgam ,  2867633-05-2 ;  3 h, 100 °C
Reference
Manganese-Catalyzed Chemoselective Hydrosilylation of Nitroarenes: Sustainable Route to Aromatic Amines
Behera, Rakesh R.; Panda, Surajit; Ghosh, Rahul; Kumar, A. Ashis; Bagh, Bidraha, Organic Letters, 2022, 24(50), 9179-9183

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iron Solvents: Acetonitrile ;  150 °C
Reference
Multi-functional Fe-Al0.66DTP/MCF catalyst in cascade engineered synthesis of the drug butamben: Novelty of catalyst, reaction kinetics and mechanism
Wagh, Dipti P.; Yadav, Ganapati D., Molecular Catalysis, 2020, 483,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Ammonia Solvents: 1-Butanol
Reference
Sulfinylaminobenzoyl and p-aminophenylacetyl chlorides as convenient acylating agents
Sharanin, Yu. A.; Bratchikova, N. G.; Lopatinskaya, Kh. Ya.; Pashchenko, A. V.; Potapenko, V. I., 1975, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Thionyl chloride ;  cooled; reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7 - 8
Reference
Study on the facile synthesis of alkyl 4-aminobenzoate
Xiong, Yang; Xia, Ke-xue; Yang, Long; Li, Sheng; Tian, Hui-hui; et al, Xinan Daxue Xuebao, 2013, 35(9), 74-79

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: Di-μ-chlorobis[5-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl… ;  12 min, 130 °C
Reference
Expedient carbonylation of aryl halides in aqueous or neat condition
Ang, Wei Jie; Lo, Lee-Chiang; Lam, Yulin, Tetrahedron, 2014, 70(45), 8545-8558

Synthetic Circuit 13

Reaction Conditions
1.1 rt → 50 °C
1.2 Reagents: Thionyl chloride ;  4 h, 50 - 55 °C; 55 °C → 119 °C; 5 h, 117 - 119 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  pH 7 - 8
Reference
Process for preparation of p-aminobenzoic acid ethyl ester
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Ruthenium trichloride Solvents: Methanol ;  48 h, 130 °C
Reference
Simple RuCl3-catalyzed N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes using Methanol
Sarki, Naina; Goyal, Vishakha; Tyagi, Nitin Kumar; Puttaswamy; Narani, Anand; et al, ChemCatChem, 2021, 13(7), 1722-1729

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  1 h, 90 °C
Reference
Ionic liquids as solvent for efficient esterification of carboxylic acids with alkyl halides
Gok, Yetkin; Alici, Bulent; Cetinkaya, Engin; Ozdemir, Ismail; Ozeroglu, Ozlem, Turkish Journal of Chemistry, 2010, 34(2), 187-191

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  Ferrocene, 1-[(1S)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-1-naphthaleny… ;  12 h, 80 °C
Reference
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; Sajith, Ayyiliath M.; Ningegowda, Revanna C.; Shashikanth, Sheena, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: 1-Propanol ;  4 - 10 h, 65 °C
1.2 Reagents: Water ;  30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  45 min, rt
Reference
Synthesis and cytotoxicity of some D-mannose click conjugates with aminobenzoic acid derivatives
Hradilova, Ludmila; Polakova, Monika; Dvorakova, Barbora; Hajduch, Marian; Petrus, Ladislav, Carbohydrate Research, 2012, 361, 1-6

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Water ;  cooled; 5 min, cooled; 7 h, reflux; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Reference
Direct esterification of higher alkyl alcohols with p-aminobenzoic acid
Liu, Yu-rong; Hu, Zhi-guo, Henan Shifan Daxue Xuebao, 2008, 36(5), 174-175

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: 1-Butanol ;  cooled; 2 h, rt
1.2 Reagents: Water ;  cooled
Reference
An efficient and practical protocol for the esterification of aromatic carboxylic acids with alcohols in presence of POCl3
Patila, Prashant; Chaskar, Atul, Pharma Chemica, 2014, 6(5), 365-369

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: 1-Butanol ;  rt; reflux
Reference
Chain-growth polycondensation via the substituent effect: Investigation of the monomer structure on synthesis of poly(N-octyl-benzamide)
Prehn, Frederick C. Jr; Etz, Brian D.; Reese, Caleb J.; Vyas, Shubham; Boyes, Stephen G., Journal of Polymer Science (Hoboken, 2020, 58(17), 2389-2406

Butamben Raw materials

Butamben Preparation Products

Butamben Suppliers

Changzhou Sunlight Pharmaceutical Co., Ltd.
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